N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes an ethoxyphenyl group, a thiazolidinylidene moiety, and an indolyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiazolidinylidene intermediate, followed by the introduction of the ethoxyphenyl and indolyl groups under controlled conditions. Common reagents used in these reactions include ethyl acetate, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with enzymes and receptors.
Medicine: The compound’s potential therapeutic effects are explored, particularly in the context of drug development.
Industry: Its applications in industrial processes, such as catalysis and material science, are also of interest.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide include other thiazolidinylidene and indolyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H33N3O4S2 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C29H33N3O4S2/c1-4-7-10-19(5-2)17-32-28(35)26(38-29(32)37)25-22-11-8-9-12-23(22)31(27(25)34)18-24(33)30-20-13-15-21(16-14-20)36-6-3/h8-9,11-16,19H,4-7,10,17-18H2,1-3H3,(H,30,33)/b26-25- |
InChI Key |
NZKQZMOGGYIQFM-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)SC1=S |
Origin of Product |
United States |
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